Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

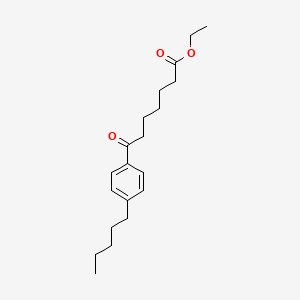

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 7-oxo-7-(4-pentylphenyl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-3-5-7-10-17-13-15-18(16-14-17)19(21)11-8-6-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDUAJUKDMAYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645771 | |

| Record name | Ethyl 7-oxo-7-(4-pentylphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-24-9 | |

| Record name | Ethyl ζ-oxo-4-pentylbenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-oxo-7-(4-pentylphenyl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Oxo Heptanoate and Aryl Substituted Compound Classes

Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate is structurally defined by two principal components: the oxo-heptanoate chain and the substituted aryl group.

As a derivative of heptanoic acid, it belongs to the oxo-heptanoate class of compounds. These are seven-carbon carboxylate esters containing a ketone (oxo) group. The position of this keto group along the carbon chain significantly influences the molecule's chemical reactivity and physical properties. For instance, the related compound ethyl 7-oxoheptanoate serves as a valuable intermediate in the synthesis of fine chemicals, including pharmaceuticals like statins and various fragrance compounds. ontosight.ai The presence of the keto group provides a reactive site for a wide range of chemical transformations.

The molecule is also classified as an aryl-substituted compound , specifically an aryl ketone. Aryl ketones are a ubiquitous structural motif found in numerous natural products and pharmacologically active molecules. acs.org The synthesis and modification of aryl ketones are subjects of intense research, as they serve as versatile building blocks for more complex molecular architectures. The 4-n-pentylphenyl group, in particular, consists of a benzene (B151609) ring substituted with a five-carbon alkyl chain. This long, nonpolar alkyl chain can impart specific physical properties, such as increased hydrophobicity and the ability to participate in self-assembly processes, which is a key characteristic of liquid crystals.

Significance of Ketone and Ester Functionalities in Organic Synthesis and Transformations

The chemical behavior of Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate is dominated by its two functional groups: the ketone and the ester. Both are fundamental and highly versatile groups in the field of organic synthesis.

The ketone functional group, characterized by a carbonyl (C=O) group bonded to two carbon atoms, is a cornerstone of organic chemistry. It serves as an electrophilic site, making it susceptible to attack by a wide array of nucleophiles. This reactivity allows for the construction of new carbon-carbon bonds and the introduction of other functional groups. Ketones are central to the synthesis of polymers, solvents, and a vast range of pharmaceutical compounds.

The ester functional group (R-COO-R') is derived from a carboxylic acid and an alcohol. Esters are known for their characteristic, often pleasant, odors and are found naturally in fruits and flowers. wikipedia.org In organic synthesis, they are valuable intermediates that can be converted into other functional groups like carboxylic acids (via hydrolysis) or alcohols (via reduction). acs.org The polarity and reactivity of the ester group make it a key component in the production of everything from flavorings and fragrances to polymers and biodegradable materials.

The combination of both a ketone and an ester in a single molecule, as seen in this compound, creates a platform for complex, multi-step synthetic strategies, allowing for selective modifications at either functional group.

Overview of Research Trajectories for Long Chain Fatty Acid Esters

Long-chain fatty acid esters are a broad class of molecules that includes the subject of this article. Research in this area is driven by the demand for sustainable and high-performance materials. A significant trend is the development of biodegradable and renewable materials to replace petroleum-based products. aalto.fi

Key research trajectories include:

Biofuels: Fatty acid esters, particularly methyl and ethyl esters, are the primary components of biodiesel. Research focuses on optimizing their production from various feedstocks, including vegetable oils and animal fats, to create more efficient and environmentally friendly fuels. aalto.fi

Green Lubricants and Polymers: There is a growing interest in using long-chain fatty acid esters as biodegradable lubricants and as monomers for creating bio-based polymers. aalto.fi These materials offer a more sustainable alternative to traditional mineral oils and plastics.

Cosmetics and Personal Care: Due to their emollient properties and low toxicity, these esters are widely used in skincare and cosmetic formulations.

Functional Materials: The ability to precisely control the length and functionality of the fatty acid chain allows researchers to design esters with specific physical properties, such as viscosity, melting point, and surface activity, for specialized applications. mdpi.com

Scope and Objectives of Academic Investigations Pertaining to Ethyl 7 Oxo 7 4 N Pentylphenyl Heptanoate

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnections are at the ester linkage and the acyl group attached to the aromatic ring.

Disconnection 1: Ester Bond The ester can be disconnected to reveal 7-oxo-7-(4-n-pentylphenyl)heptanoic acid and ethanol. This suggests a final esterification step in the synthetic pathway.

Disconnection 2: Acyl C-C Bond The bond between the carbonyl carbon and the phenyl ring can be broken. This leads to two primary synthetic approaches:

Friedel-Crafts Acylation: This approach involves the acylation of n-pentylbenzene with a suitable seven-carbon acylating agent, such as 7-chloro-7-oxoheptanoate or a related derivative.

Cross-Coupling Reaction: This modern approach would involve coupling a 4-n-pentylphenyl organometallic reagent with a seven-carbon electrophile containing the ester functionality.

This analysis provides a roadmap for the forward synthesis, highlighting the key reactions required to assemble the target molecule.

Established Synthetic Routes to β-Keto Esters and Related Aryl Ketones

The synthesis of β-keto esters and aryl ketones is a well-established field in organic chemistry, with both classical and modern methods being widely employed.

Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. researchgate.net This reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of the target molecule's precursor, n-pentylbenzene could be acylated with a derivative of adipic acid.

To prevent rearrangements often associated with Friedel-Crafts alkylation, a common strategy is to first perform an acylation followed by a reduction of the carbonyl group. chemistrysteps.com This approach ensures the formation of the desired linear alkyl chain.

The table below summarizes typical conditions for Friedel-Crafts acylation.

| Acylating Agent | Catalyst | Solvent | Temperature |

| Acyl Chloride | AlCl₃ | CS₂, Nitrobenzene (B124822) | Room Temperature to Reflux |

| Acid Anhydride | AlCl₃, FeCl₃ | Dichloromethane | Room Temperature |

This table provides representative examples and conditions may vary based on specific substrates.

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. tandfonline.com The Suzuki-Miyaura coupling, for instance, can be used to synthesize aryl ketones by reacting arylboronic acids with acyl chlorides. organic-chemistry.org This method offers mild reaction conditions and a broad functional group tolerance. organic-chemistry.org

Another powerful method is the carbonylative cross-coupling reaction, where carbon monoxide is inserted between an aryl halide and an organometallic reagent in the presence of a palladium catalyst. acs.orgnih.gov This three-component reaction is a direct route to unsymmetrical biaryl ketones. acs.org

The following table outlines common palladium-catalyzed cross-coupling reactions for aryl ketone synthesis.

| Reaction Name | Aryl Source | Acyl Source/Partner | Catalyst System |

| Suzuki-Miyaura | Arylboronic Acid | Acyl Chloride | Pd Catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille Coupling | Aryl Stannane | Acyl Chloride | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) |

| Carbonylative Coupling | Aryl Halide/Triflate | Organoboron, Organotin, etc. + CO | Pd Catalyst, Ligand, Base |

This table illustrates the versatility of cross-coupling reactions in aryl ketone synthesis.

The final step in one of the proposed synthetic routes is the formation of the ethyl ester. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.commasterorganicchemistry.com It involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Other methods for esterification include reaction with acid anhydrides or acid chlorides and alcohols. byjus.com For more sensitive substrates, coupling reagents like TBTU, TATU, or COMU can be used to facilitate ester formation under mild, room temperature conditions. organic-chemistry.org

Advanced Catalytic Approaches in the Synthesis of this compound Precursors

Advanced catalytic methods offer efficient and selective routes to key intermediates for the synthesis of the target molecule.

Palladium-catalyzed carbonylation reactions are versatile tools for introducing a carbonyl group into an organic molecule. researchgate.netingentaconnect.com These reactions can be used to synthesize carboxylic acids, esters, and amides from organic halides and carbon monoxide. researchgate.netingentaconnect.com For instance, an aryl halide could be subjected to alkoxycarbonylation with an alcohol and carbon monoxide to directly form an aryl ester. ingentaconnect.com This approach could be adapted to build the core structure of the target molecule. The Heck carbonylation is a well-established method for carbonylating aryl halides. organic-chemistry.org

The Heck reaction itself is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene. organic-chemistry.orgnumberanalytics.com This reaction is highly valuable for creating complex molecules with high precision and stereoselectivity. numberanalytics.comnumberanalytics.com While not a direct route to the ketone, the Heck reaction can be used to construct complex carbon skeletons that can be later oxidized to the desired ketone. The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition with the halide, followed by migratory insertion of the alkene and subsequent elimination steps. numberanalytics.com

The table below summarizes key features of these palladium-catalyzed reactions.

| Reaction | Reactants | Key Intermediate | Product Type |

| Palladium-Catalyzed Carbonylation | Organic Halide, CO, Nucleophile (e.g., Alcohol) | Acylpalladium Complex | Ester, Amide, Carboxylic Acid |

| Heck Reaction | Aryl/Vinyl Halide, Alkene | Palladium(II) Complex | Substituted Alkene |

This table highlights the utility of palladium catalysis in modern organic synthesis.

Lewis Acid Catalysis in Ketone Formation

The formation of the ketone moiety in this compound is most commonly achieved through Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound, in this case, n-pentylbenzene, with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst. The Lewis acid plays a crucial role in activating the acylating agent, thereby generating a highly electrophilic acylium ion.

The mechanism commences with the coordination of the Lewis acid, frequently aluminum chloride (AlCl₃), to the halogen of the acyl chloride (e.g., 7-chloro-7-oxoheptanoate). This coordination polarizes the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion then acts as the electrophile in the subsequent attack on the electron-rich aromatic ring of n-pentylbenzene. The reaction concludes with the deprotonation of the resulting arenium ion intermediate, which restores aromaticity and yields the desired aryl ketone. The catalyst is regenerated in the process, although in practice, it often forms a complex with the product ketone, necessitating a hydrolytic workup.

The choice of Lewis acid can significantly influence the reaction's efficiency and outcome. While aluminum chloride is a powerful and commonly used catalyst, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be employed. The reactivity of these catalysts can vary, and the optimal choice often depends on the specific substrates and desired reaction conditions.

Table 1: Common Lewis Acids in Friedel-Crafts Acylation and Their Relative Reactivity

| Lewis Acid | Formula | Relative Reactivity | Notes |

| Aluminum chloride | AlCl₃ | Very High | Highly effective but can be moisture-sensitive and may require stoichiometric amounts. |

| Ferric chloride | FeCl₃ | High | A common and effective alternative to AlCl₃. |

| Boron trifluoride | BF₃ | Moderate | Often used as a gas or in etherate form; can be milder than AlCl₃. |

| Zinc chloride | ZnCl₂ | Moderate | Generally a milder Lewis acid, useful for more sensitive substrates. |

| Titanium tetrachloride | TiCl₄ | High | A strong Lewis acid that can also be used in these reactions. |

Innovations in this area include the use of more environmentally friendly and recyclable catalysts. For instance, solid acid catalysts like zeolites and clays, as well as rare earth triflates, have been explored as alternatives to traditional Lewis acids to mitigate issues related to catalyst waste and corrosion. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound requires careful consideration of selectivity, particularly regioselectivity.

Chemoselectivity: In the context of Friedel-Crafts acylation, a key advantage is its inherent chemoselectivity. The acylium ion is a relatively weak electrophile and does not typically react with deactivated aromatic rings. Furthermore, the product of the acylation, an aryl ketone, is less reactive than the starting alkylbenzene due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents further acylation of the product, thus avoiding polyacylation, a common issue in Friedel-Crafts alkylation reactions. quora.com

Regioselectivity: The n-pentyl group on the benzene (B151609) ring is an ortho-, para-directing activator. This means that the incoming acyl group will preferentially add to the positions ortho or para to the alkyl substituent. Due to steric hindrance from the n-pentyl chain, the major product is expected to be the para-substituted isomer, yielding 4-(7-ethoxy-7-oxoheptanoyl)pentylbenzene, which corresponds to the desired this compound. The electronic properties of the activating group stabilize the carbocation intermediate formed during para-attack, making this pathway more favorable. alexandonian.com

Stereoselectivity: The synthesis of this compound via Friedel-Crafts acylation does not typically involve the formation of new chiral centers. The ketone carbon and the carbons of the aromatic ring are sp²-hybridized and planar. Therefore, stereoselectivity is not a primary concern in the construction of this particular molecular backbone.

Challenges and Innovations in Scalable Synthesis of this compound

While Friedel-Crafts acylation is a robust method for synthesizing aryl ketones, scaling up the production of this compound presents several challenges.

Challenges in Scalable Synthesis:

Catalyst Stoichiometry and Waste: Traditional Lewis acids like AlCl₃ are often required in stoichiometric or even super-stoichiometric amounts because they form a complex with the ketone product. This leads to the generation of significant amounts of acidic and often corrosive waste during workup, posing environmental and disposal challenges. researchgate.netnumberanalytics.com

Reaction Conditions: Maintaining consistent and optimal reaction conditions, such as temperature and moisture control, can be challenging in large reactors. The reaction is often exothermic, requiring efficient heat management to prevent side reactions. numberanalytics.com

Solvent Use: The use of solvents like nitrobenzene or chlorinated hydrocarbons, while effective, raises environmental and safety concerns. numberanalytics.com

Innovations in Scalable Synthesis:

To address these challenges, significant research has focused on developing more sustainable and efficient synthetic methodologies.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, and sulfated zirconia, offers the potential for easier catalyst separation and recycling. researchgate.net These catalysts can often be filtered off, regenerated, and reused, reducing waste and cost.

Alternative Catalytic Systems: Research into alternative, more environmentally benign catalysts is ongoing. This includes the use of rare earth metal triflates, which can sometimes be used in catalytic amounts and are often more water-tolerant than traditional Lewis acids. researchgate.net

Process Optimization: The development of continuous flow processes for Friedel-Crafts acylation can offer better control over reaction parameters, improved safety, and potentially higher yields compared to batch processes.

Alternative Synthetic Routes: While Friedel-Crafts acylation is the most direct route, other methods for synthesizing aryl ketones are being explored. These include palladium-catalyzed carbonylative cross-coupling reactions of aryl halides with organometallic reagents. chemistryviews.orgorganic-chemistry.org These methods can offer broader functional group tolerance and milder reaction conditions, although they may involve more complex and expensive catalysts.

Table 2: Comparison of Synthetic Methodologies for Aryl Ketone Synthesis

| Methodology | Advantages | Disadvantages | Scalability Considerations |

| Friedel-Crafts Acylation | High yields, readily available starting materials, direct C-C bond formation. | Often requires stoichiometric amounts of Lewis acid, generates significant waste, harsh reaction conditions. | Challenges with catalyst recovery, waste management, and heat control. |

| Palladium-Catalyzed Cross-Coupling | Milder reaction conditions, broader functional group tolerance. | More expensive catalysts, may require multi-step synthesis of starting materials. | Catalyst cost and recovery can be a factor, but may offer a more sustainable process. |

| Heterogeneous Catalysis | Catalyst is easily separable and recyclable, reduced waste. | May have lower activity than homogeneous catalysts, potential for catalyst deactivation. | Offers significant advantages in terms of sustainability and process simplification. |

Reactivity of the Ketone Moiety

The ketone group, characterized by a carbonyl (C=O) function bonded to two carbon atoms, is a site of significant chemical activity. In this compound, the carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, proceeds via a two-step mechanism. Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The general reactivity of aldehydes and ketones towards nucleophilic addition is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones because they have only one bulky substituent, reducing steric hindrance. libretexts.org

A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), cyanide ions, and hydride reagents. The addition of a Grignard reagent, for instance, would result in the formation of a tertiary alcohol. Similarly, the cyanide ion adds to form a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid.

Alpha-Proton Acidity and Enolization Chemistry

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) exhibit enhanced acidity compared to typical alkyl C-H bonds. This is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. The pKa of α-hydrogens in ketones is typically in the range of 19-21. jocpr.com

The formation of an enolate is a key step in many important reactions of ketones. Enolates are potent nucleophiles and can react with various electrophiles. For instance, in the presence of a base and an alkyl halide, the enolate of this compound can undergo α-alkylation.

The rate of enolization is influenced by the structure of the ketone and the reaction conditions. Studies on acetophenone (B1666503) and its derivatives have shown that electron-withdrawing groups on the aromatic ring can increase the rate of enolization. For example, p-bromoacetophenone exhibits a higher rate of enolization compared to acetophenone. researchgate.netsemanticscholar.org

Table 1: Comparative Second-Order Rate Constants for the Enolization of Acetophenone and p-Bromoacetophenone Catalyzed by β-alanine

| Ketone | Catalyst Concentration (mol/L) | Temperature (°C) | k2 (L/mol/s) |

| Acetophenone | 0.02 | 35 | 1.25 x 10⁻⁵ |

| p-Bromoacetophenone | 0.02 | 35 | 2.50 x 10⁻⁵ |

Data adapted from studies on acetophenone and its derivatives to illustrate the expected electronic effects. researchgate.net

Oxidation and Reduction Pathways

The ketone functionality can undergo both oxidation and reduction. The reduction of the ketone in this compound would yield a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The Clemmensen reduction, which employs zinc amalgam and hydrochloric acid, can reduce the aryl-alkyl ketone completely to an alkane. libretexts.orggeeksforgeeks.orgwikipedia.orgbyjus.com This method is particularly effective for aryl-alkyl ketones. medium.com

Conversely, the ketone can be oxidized in a reaction known as the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.orgnih.govsigmaaldrich.comyoutube.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For this compound, the phenyl group has a higher migratory aptitude than the alkyl chain, meaning the oxygen atom would be inserted between the carbonyl carbon and the phenyl ring.

Reactivity of the Ester Functionality

The ester group in this compound also possesses a reactive carbonyl center, though it is generally less reactive towards nucleophiles than the ketone.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of the corresponding methyl ester. The rate of transesterification can be influenced by the chain length of the carboxylic acid and the alcohol. Generally, an increase in the carbon chain length can lead to a lower reaction rate. researchgate.net

Hydrolysis and Saponification Kinetics

Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under either acidic or basic conditions. Basic hydrolysis is also known as saponification. The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol.

The kinetics of the alkaline hydrolysis of esters have been extensively studied. For para-substituted ethyl benzoates, the rate of hydrolysis is influenced by the electronic nature of the substituent. Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. nih.gov The Hammett relationship can be used to quantify these substituent effects. researchgate.net

Table 2: Relative Rates of Alkaline Hydrolysis of para-Substituted Ethyl Benzoates

| Substituent (para) | Relative Rate |

| -NO₂ | 71 |

| -H | 1.0 |

| -CH₃ | 0.51 |

Data from studies on substituted ethyl benzoates, illustrating the expected electronic effects on the ester moiety of the target compound. rsc.org

Influence of the 4-n-Pentylphenyl Substituent on Reactivity

The reactivity of this compound is significantly modulated by the presence of the 4-n-pentylphenyl substituent attached to the carbonyl group. This substituent exerts its influence through a combination of electronic and steric effects, which collectively determine the accessibility and electrophilicity of the reactive keto-carbonyl center.

Electronic Effects and Resonance Stabilization

The electronic nature of the 4-n-pentylphenyl group plays a crucial role in the reactivity of the adjacent carbonyl group. This influence is a composite of inductive and resonance effects.

Inductive Effects : The n-pentyl group, being an alkyl chain, is weakly electron-donating through an inductive effect (+I). libretexts.orgbham.ac.uk This effect involves the pushing of sigma (σ) bond electrons toward the aromatic ring. libretexts.org Consequently, the electron density within the phenyl ring is slightly increased, which in turn can be relayed to the attached carbonyl group. This donation of electron density to the carbonyl carbon marginally reduces its partial positive charge (electrophilicity), potentially decreasing its reactivity toward nucleophiles compared to an unsubstituted benzoyl group. libretexts.org

Resonance Effects : The carbonyl group (C=O) itself is a powerful electron-withdrawing group. It deactivates the aromatic ring toward electrophilic substitution by pulling electron density out of the π-system through resonance (-R effect). libretexts.org This effect creates a significant partial positive charge on the ortho and para carbons of the phenyl ring. However, the primary impact on the reactivity of the carbonyl group itself is its inherent polarity and electrophilicity. While the n-pentyl group at the para position donates electrons into the ring, this effect is relatively modest and primarily influences the reactivity of the ring itself rather than fundamentally altering the electrophilic nature of the exocyclic carbonyl carbon.

The interplay of these effects is summarized in the table below.

| Effect | Origin | Influence on Carbonyl Reactivity |

| Inductive Effect (+I) | 4-n-Pentyl group | Weakly electron-donating; slightly reduces the electrophilicity of the carbonyl carbon. |

| Resonance Effect (-R) | Benzoyl (C₆H₅-C=O) group | Strongly electron-withdrawing from the ring; establishes the primary electrophilic character of the carbonyl carbon. |

Steric Hindrance and Conformational Preferences

Steric effects arise from the spatial arrangement of atoms and can significantly impact reaction rates by hindering the approach of reactants. libretexts.org In this compound, both the 4-n-pentylphenyl group and the ethyl heptanoate (B1214049) chain contribute to the steric environment around the ketone.

Furthermore, the long and flexible ethyl heptanoate chain can adopt various conformations. Through rotation around its sigma bonds, the chain could fold back, partially shielding one face of the planar carbonyl group. This conformational preference would lead to a higher energy transition state for nucleophilic attack on the more hindered face, potentially introducing a degree of diastereoselectivity in reactions involving chiral reagents. The molecule will preferentially adopt conformations that minimize these steric repulsions, influencing which reaction pathways are energetically favored. ncert.nic.in

Mechanistic Pathways of Key Transformations Involving this compound

While specific, detailed mechanistic studies for this compound are not extensively documented in publicly available literature, its reactivity can be reliably predicted based on the well-established chemistry of alkyl aryl ketones and esters.

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic parameters for reactions involving this compound have not been published. However, the influence of its structure on these properties can be inferred from related systems. For instance, studies on the enolization of substituted acetophenones show that electron-withdrawing groups increase the reaction rate compared to unsubstituted acetophenone, while electron-donating groups would be expected to have the opposite effect. researchgate.net

The 4-n-pentyl group is weakly electron-donating. Therefore, in a nucleophilic addition reaction, it is expected to slightly decrease the rate constant (k) compared to an unsubstituted analogue due to the slight reduction in the carbonyl carbon's electrophilicity. The activation energy (Ea) for such a reaction would likely be slightly higher.

The following table presents a hypothetical comparison of thermodynamic parameters for the nucleophilic addition to different para-substituted ketones, illustrating the expected trend based on established chemical principles. researchgate.net

| Substituent (at para-position) | Electronic Effect | Expected Relative Rate Constant (k_rel) | Expected Relative Enthalpy of Activation (ΔH‡) |

| -NO₂ | Electron-Withdrawing | > 1 | Lower |

| -H | Neutral (Reference) | 1 | Reference |

| -CH₂CH₂CH₂CH₂CH₃ | Electron-Donating | < 1 | Higher |

Identification of Intermediates and Transition States

The most common reaction pathway for ketones is nucleophilic addition. libretexts.org This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.

Nucleophilic Attack : The nucleophile attacks the sp²-hybridized carbonyl carbon, initiating the formation of a new sigma bond.

Transition State : This leads to a high-energy transition state where the nucleophile is partially bonded to the carbon, the C=O π-bond is partially broken, and a negative charge begins to build on the oxygen atom. The geometry around the carbon is changing from trigonal planar to tetrahedral. The steric bulk of the 4-n-pentylphenyl group would raise the energy of this transition state. libretexts.org

Tetrahedral Intermediate : The transition state collapses to a distinct tetrahedral alkoxide intermediate, where the former carbonyl carbon is now sp³-hybridized. libretexts.org This intermediate is a key species in the reaction pathway.

Protonation : In a subsequent step, the negatively charged oxygen atom of the alkoxide intermediate is typically protonated by a solvent or a mild acid to yield the final neutral alcohol product. libretexts.org

For the reaction of this compound with a generic nucleophile (:Nu⁻), the key tetrahedral alkoxide intermediate would be:

Catalytic Cycles in Reactions Utilizing the Compound

The ketone functional group in this compound makes it a suitable substrate for catalytic hydrogenation to produce the corresponding secondary alcohol. This is a crucial transformation in fine chemical synthesis. researchgate.net While a specific cycle for this molecule is not documented, a plausible mechanism using a generic transition metal catalyst (e.g., Ruthenium or Rhodium, denoted as [M]) can be proposed. researchgate.netgoogle.com

The catalytic cycle for the hydrogenation would likely involve the following steps:

Catalyst Activation : The precatalyst [M] reacts with H₂ to form an active metal hydride species.

Substrate Coordination : The ketone oxygen of this compound coordinates to the electron-deficient metal center of the active catalyst.

Migratory Insertion : A hydride ligand on the metal center is transferred to the electrophilic carbonyl carbon. This step, often the rate-determining one, forms a metal alkoxide intermediate.

Reductive Elimination/Hydrogenolysis : The metal alkoxide reacts with another molecule of H₂ (hydrogenolysis) or a proton source to release the final secondary alcohol product and regenerate the active catalyst, allowing the cycle to continue.

This proposed cycle illustrates a fundamental pathway for the transformation of this compound into a potentially valuable alcohol intermediate.

Comparative Reactivity Studies with Structurally Related Oxo-Heptanoates

The reactivity of the carbonyl group in ketones is a central theme in organic chemistry, influenced by both electronic and steric factors. In the case of this compound, the ketone's carbonyl carbon is susceptible to nucleophilic attack. The rate and outcome of such reactions can be modulated by structural modifications to the molecule. Comparative studies, even when theoretical, provide insight into these structure-activity relationships by analyzing how changes in substituents on the aromatic ring or modifications to the ester chain affect the electrophilicity of the carbonyl carbon.

General principles dictate that the reactivity of a carbonyl group is enhanced by electron-withdrawing groups and diminished by electron-donating groups. learncbse.in Steric hindrance around the reaction center can also play a significant role, potentially impeding the approach of a nucleophile. youtube.com

Influence of Aromatic Substituents

The reactivity of the benzylic ketone in this compound is significantly influenced by the nature of the substituent at the para-position of the phenyl ring. The existing n-pentyl group is a weak electron-donating group (+I effect), which slightly deactivates the carbonyl group toward nucleophilic attack compared to an unsubstituted phenyl ring. By replacing the n-pentyl group with substituents of varying electronic properties, a trend in reactivity can be established.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) are more strongly electron-donating than the n-pentyl group. They increase the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. learncbse.in

The following table illustrates the predicted relative reactivity of various para-substituted analogs in a hypothetical nucleophilic addition reaction, based on the electronic effect of the substituent.

Table 1. Predicted Relative Reactivity of para-Substituted 7-Oxo-7-phenylheptanoates

| Compound Name | Para-Substituent (R) | Electronic Effect | Predicted Relative Rate (krel) |

|---|---|---|---|

| Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | -OCH₃ | Strongly Donating | 0.5 |

| Ethyl 7-oxo-7-(p-tolyl)heptanoate | -CH₃ | Donating | 0.8 |

| This compound | -CH₂(CH₂)₃CH₃ | Weakly Donating | 1.0 |

| Ethyl 7-oxo-7-phenylheptanoate | -H | Neutral | 1.2 |

| Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | -Cl | Withdrawing | 5.0 |

| Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | -NO₂ | Strongly Withdrawing | 25.0 |

Note: The relative rate values are hypothetical and for illustrative purposes to demonstrate the trend based on established chemical principles.

Influence of Steric Factors

While electronic effects are often dominant for para-substituents, steric hindrance becomes a critical factor when considering substituents at the ortho-positions (adjacent to the point of attachment of the heptanoate chain). youtube.comnih.gov The presence of bulky groups near the carbonyl function can physically block the trajectory of an incoming nucleophile, thereby decreasing the reaction rate, regardless of the group's electronic nature.

For instance, comparing this compound with a hypothetical isomer, Ethyl 7-oxo-7-(2-n-pentylphenyl)heptanoate, a significant decrease in reactivity would be expected for the latter. The ortho-pentyl group would sterically shield the carbonyl carbon. This effect is compounded if both ortho positions are substituted.

The following table provides a qualitative comparison of reactivity based on steric effects.

Table 2. Predicted Influence of Steric Hindrance on Reactivity

| Compound Name | Position of n-Pentyl Group | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| This compound | Para | Low | Baseline |

| Ethyl 7-oxo-7-(3-n-pentylphenyl)heptanoate | Meta | Low | Similar to Baseline |

| Ethyl 7-oxo-7-(2-n-pentylphenyl)heptanoate | Ortho | High | Significantly Decreased |

| Ethyl 7-(2,4-di-n-pentylphenyl)-7-oxoheptanoate | Ortho and Para | High | Significantly Decreased |

Note: The predicted reactivity is a qualitative assessment based on principles of steric hindrance.

These comparative analyses, grounded in the fundamental principles of organic chemistry, allow for the prediction of reactivity trends within a family of structurally related oxo-heptanoates. Experimental validation through kinetic studies would be necessary to quantify these effects precisely.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl ester, the aliphatic chain, and the substituted phenyl ring.

The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the downfield region, typically between 7.2 and 8.0 ppm, due to their proximity to the electron-withdrawing ketone group. The protons of the ethyl ester group would present as a quartet and a triplet. The methylene (B1212753) protons adjacent to the oxygen atom are anticipated to resonate around 4.1 ppm (quartet), while the terminal methyl protons would appear further upfield at approximately 1.2 ppm (triplet).

The aliphatic protons of the n-pentyl group and the hexanoate (B1226103) chain will appear in the upfield region of the spectrum, generally between 0.8 and 3.0 ppm. The methylene group alpha to the ketone (C6-H₂) is expected to be the most downfield of the aliphatic signals, likely around 2.9 ppm, due to the deshielding effect of the carbonyl group.

A detailed breakdown of the predicted chemical shifts is presented in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H | ~7.9 | d | 2H |

| Ar-H | ~7.3 | d | 2H |

| O-CH₂-CH₃ | ~4.1 | q | 2H |

| Ar-CH₂-(CH₂)₃-CH₃ | ~2.6 | t | 2H |

| CO-CH₂-(CH₂)₄-COOEt | ~2.9 | t | 2H |

| O-CH₂-CH₃ | ~1.2 | t | 3H |

| Ar-CH₂-(CH₂)₃-CH₃ | ~1.6 | m | 2H |

| CO-CH₂-CH₂-(CH₂)₃-COOEt | ~1.7 | m | 2H |

| Ar-(CH₂)₂-(CH₂)₂-CH₃ | ~1.3 | m | 4H |

| CO-(CH₂)₂-CH₂-CH₂-COOEt | ~1.4 | m | 2H |

| Ar-(CH₂)₄-CH₃ | ~0.9 | t | 3H |

| CO-(CH₂)₄-CH₂-COOEt | ~2.3 | t | 2H |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound is expected to show signals for each unique carbon atom. The carbonyl carbons of the ketone and the ester will be the most downfield, typically appearing between 170 and 200 ppm. The aromatic carbons will resonate in the range of 120-150 ppm. The carbons of the ethyl ester and the aliphatic chains will appear in the upfield region, from approximately 14 to 60 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~199 |

| C=O (Ester) | ~173 |

| Ar-C (quaternary, attached to CO) | ~135 |

| Ar-C (quaternary, attached to pentyl) | ~149 |

| Ar-CH | ~128.5 |

| Ar-CH | ~128.0 |

| O-CH₂-CH₃ | ~60.5 |

| Ar-CH₂-(CH₂)₃-CH₃ | ~36 |

| CO-CH₂-(CH₂)₄-COOEt | ~38 |

| O-CH₂-CH₃ | ~14.3 |

| Ar-CH₂-CH₂-(CH₂)₂-CH₃ | ~31.5 |

| Ar-(CH₂)₂-CH₂-CH₂-CH₃ | ~31.0 |

| Ar-(CH₂)₃-CH₂-CH₃ | ~22.5 |

| Ar-(CH₂)₄-CH₃ | ~14.0 |

| CO-CH₂-CH₂-(CH₂)₃-COOEt | ~24.5 |

| CO-(CH₂)₂-CH₂-CH₂-COOEt | ~28.8 |

| CO-(CH₂)₃-CH₂-CH₂-COOEt | ~24.0 |

| CO-(CH₂)₄-CH₂-COOEt | ~34.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments made from one-dimensional NMR and to elucidate the complete connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the ethyl group, the n-pentyl chain, and the heptanoate chain. For instance, the quartet of the ethyl ester's methylene group would show a correlation with the triplet of its methyl group. Similarly, the protons along the aliphatic chains would exhibit correlations with their immediate neighbors, allowing for a sequential assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is crucial for assigning the carbon signals based on the more readily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting the different structural fragments of the molecule. Key correlations would be expected between:

The aromatic protons and the carbonyl carbon of the ketone.

The methylene protons alpha to the ketone and the aromatic carbons.

The protons of the ethyl group and the ester carbonyl carbon.

The methylene protons alpha to the ester carbonyl and the ester carbonyl carbon itself.

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable insights into its structure.

Electron Ionization (EI) Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern will be dictated by the presence of the ketone and ester functional groups, as well as the alkyl chains. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the ketone carbonyl group. This could lead to the formation of a stable acylium ion by loss of the hexanoate chain or the pentylphenyl group. The most prominent peak is often the acylium ion resulting from the loss of the larger alkyl group. A significant peak at m/z 161, corresponding to the [CH₃(CH₂)₄C₆H₄CO]⁺ ion, is anticipated.

McLafferty rearrangement within the heptanoate chain, if a gamma-hydrogen is available, leading to the loss of a neutral alkene molecule.

Fragmentation of the ethyl ester, with characteristic losses of ethylene (B1197577) (28 Da) or an ethoxy radical (45 Da).

Cleavage within the n-pentyl chain, leading to a series of peaks separated by 14 Da (CH₂ units).

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 318 | Molecular Ion |

| [M - C₂H₅O]⁺ | 273 | Loss of ethoxy radical |

| [M - C₅H₁₁]⁺ | 247 | Loss of pentyl radical from the phenyl group |

| [C₁₃H₁₇O]⁺ | 189 | 4-pentylbenzoyl cation |

| [C₁₁H₁₃]⁺ | 145 | Tropylium ion from pentylbenzene (B43098) moiety |

| [C₇H₇O]⁺ | 107 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

| [C₄H₉]⁺ | 57 | Butyl cation from pentyl chain |

| [C₂H₅O]⁺ | 45 | Ethoxy cation |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing extensive fragmentation. For a relatively non-polar compound like this compound, ESI in positive ion mode would typically produce a protonated molecule [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

This technique is primarily used to confirm the molecular weight of the compound with high accuracy. The expected prominent ions in the ESI mass spectrum are:

| Ion | Predicted m/z |

| [M+H]⁺ | 319 |

| [M+Na]⁺ | 341 |

| [M+K]⁺ | 357 |

By providing a clear indication of the molecular weight with minimal fragmentation, ESI-MS complements the structural information obtained from EI-MS and NMR spectroscopy, contributing to a conclusive characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the purity assessment of volatile and thermally stable compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a heated capillary column. The separation is based on the differential partitioning of the compound between the stationary phase (a high-boiling liquid coated on the inside of the column) and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of experimental conditions.

For this compound, a single, sharp peak would be expected in the chromatogram if the sample is of high purity. The presence of additional peaks would indicate the existence of impurities, such as starting materials, byproducts, or degradation products. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative determination of purity.

Upon elution from the GC column, the molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process results in the formation of a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then analyzed by the mass analyzer.

The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint. For this compound (C₂₀H₃₀O₃, molecular weight: 318.45 g/mol ), the molecular ion peak would be expected at an m/z of 318. Other significant fragments would likely arise from the cleavage of the ester and keto functional groups, as well as the aliphatic side chain.

Hypothetical GC-MS Data for this compound:

| Parameter | Expected Value |

| Retention Time (min) | Dependent on column and conditions |

| Molecular Ion (M⁺) (m/z) | 318 |

| Key Fragment Ions (m/z) | 289 ([M-C₂H₅]⁺), 273 ([M-OC₂H₅]⁺), 187 ([C₆H₄(C₅H₁₁)CO]⁺), 147 ([C₆H₄(C₅H₁₁)]⁺) |

This combination of retention time and mass spectrum provides a high degree of confidence in both the identification and the purity assessment of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

An IR spectrum plots the absorbance or transmittance of infrared radiation versus the wavenumber (cm⁻¹). The spectrum for this compound would exhibit characteristic absorption bands corresponding to its key functional groups: an ester and a ketone.

The presence of the ester group would be confirmed by a strong absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1750-1735 cm⁻¹. Additionally, the C-O single bond stretches of the ester would produce signals in the 1300-1000 cm⁻¹ region.

The ketone carbonyl (C=O) group attached to the aromatic ring would also give rise to a strong absorption band. Due to conjugation with the phenyl ring, this peak is expected to appear at a slightly lower wavenumber than a typical aliphatic ketone, generally in the range of 1690-1670 cm⁻¹.

The aromatic ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic n-pentyl group and the heptanoate chain will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H | Stretch |

| ~1740 | Ester C=O | Stretch |

| ~1680 | Ketone C=O | Stretch |

| ~1600, 1475 | Aromatic C=C | Stretch |

| ~1250, 1100 | Ester C-O | Stretch |

By analyzing the presence and position of these characteristic absorption bands, the functional group identity of this compound can be unequivocally confirmed.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are central to the separation of compounds from a mixture and the determination of their purity. The choice of technique depends on the properties of the compound, such as its polarity, volatility, and solubility.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and purification of non-volatile or thermally sensitive compounds. It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.

For this compound, a reverse-phase HPLC method would likely be most effective. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. The separation is based on the compound's hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A typical HPLC analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated as they pass through the column. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs (e.g., ~254 nm), would be used to monitor the eluent.

Similar to GC, a pure sample of this compound would yield a single peak in the chromatogram. The presence of other peaks would signify impurities. The area of the peaks can be used to quantify the purity of the sample.

Hypothetical HPLC Parameters for this compound:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on the specific gradient |

As a standalone technique, Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is also highly effective for the purity analysis of this compound due to its volatility. The principles of separation are the same as in GC-MS.

An FID is a universal detector for organic compounds and provides high sensitivity. It works by pyrolyzing the compounds as they elute from the column and detecting the ions produced. The response of the FID is proportional to the number of carbon atoms in the molecule, making it excellent for quantitative analysis.

A GC-FID analysis would provide a chromatogram where the peak area of this compound can be compared to the total area of all peaks to determine its percentage purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of reactions, identifying compounds, and determining their purity. It involves spotting the sample onto a thin layer of a stationary phase (commonly silica (B1680970) gel) on a flat carrier, such as a glass or aluminum plate.

The plate is then placed in a developing chamber with a shallow pool of a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For this compound, a nonpolar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would be appropriate for a silica gel plate. The separated spots can be visualized under UV light (due to the aromatic ring) or by staining with a suitable reagent.

The purity of the sample is assessed by the number of spots observed. A pure compound should ideally show a single spot. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state. This technique is applicable only if the compound can be grown into a single crystal of suitable size and quality.

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of the atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be obtained, X-ray crystallography would provide an unambiguous confirmation of its molecular structure. It would also reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as van der Waals forces or C-H···O hydrogen bonds.

To date, there is no publicly available crystal structure for this compound in crystallographic databases. Therefore, a detailed discussion of its solid-state structure based on experimental data is not possible at this time.

Computational Chemistry and Molecular Modeling Studies of Ethyl 7 Oxo 7 4 N Pentylphenyl Heptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate, these methods can provide insights into its electronic distribution, stability, and potential for chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, one could determine the optimized geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties.

Furthermore, DFT calculations can yield various electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen of the ketone and ester groups would be expected to be electron-rich, while the adjacent carbon atoms would be electron-deficient.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

A theoretical HOMO-LUMO analysis of this compound would involve calculating the energies of these orbitals. The HOMO-LUMO energy gap is a significant parameter that provides an indication of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO would also reveal the parts of the molecule most involved in electron donation and acceptance, respectively.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large molecules or for simulating molecular motion over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational landscape of flexible molecules like this compound, which possesses a flexible heptanoate (B1214049) chain and a rotatable pentyl group.

MM methods use a classical force field to calculate the potential energy of different conformations. A systematic conformational search could identify the lowest energy conformers of the molecule, providing insight into its preferred shapes in different environments.

MD simulations would simulate the movement of the atoms in the molecule over time, providing a dynamic picture of its flexibility. This would be particularly useful for understanding how the molecule might interact with other molecules or surfaces, as its shape can adapt to its surroundings.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model.

For this compound, one could computationally predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). The calculated chemical shifts could be compared to experimentally obtained spectra to confirm the molecule's structure. Similarly, the vibrational frequencies from a computed Infrared (IR) spectrum could be matched with the peaks in an experimental IR spectrum to identify the characteristic functional groups present in the molecule. Ultraviolet-Visible (UV-Vis) spectra could also be predicted to understand the electronic transitions within the molecule.

Reaction Mechanism Elucidation through Computational Transition State Search

Should this compound be involved in chemical reactions, computational methods could be employed to elucidate the reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

A transition state search would locate the highest energy point along the reaction coordinate, and its structure would provide valuable information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

In Silico Screening and Design of Related Compounds

The structural scaffold of this compound could serve as a starting point for the in silico design of new compounds with desired properties. By computationally modifying the structure—for example, by changing the length of the alkyl chains, substituting the phenyl ring, or altering the functional groups—researchers can create a virtual library of related molecules.

These virtual compounds could then be screened for specific properties using the computational methods described above. For instance, one could screen for molecules with a specific HOMO-LUMO gap to tune their reactivity or for molecules with a particular conformational flexibility. This in silico approach can significantly accelerate the discovery of new materials or molecules with tailored functionalities by prioritizing the most promising candidates for synthesis and experimental testing.

Chemoinformatics and Database Mining for Structural Analogues and Reactivity Trends

Chemoinformatics and database mining are powerful computational tools for exploring the vast chemical space and uncovering relationships between molecular structure, properties, and reactivity. In the context of this compound, these approaches can be hypothetically employed to identify structurally similar molecules and predict their chemical behavior, compensating for the absence of extensive experimental data on this specific compound.

Database mining involves the use of specialized algorithms to search and retrieve information from large chemical databases such as PubChem, ChemicalBook, and others. nih.govchemicalbook.com This process can be guided by various criteria, including structural similarity, pharmacophore matching, or substructure searching, to identify compounds with desired features.

Identification of Structural Analogues

By employing chemoinformatic techniques, a systematic search for structural analogues of this compound can be conducted. This involves defining the core molecular framework and key functional groups—the ethyl ester, the heptanoate chain with a ketone at the 7-position, and the 4-n-pentylphenyl substituent—as a query for searching chemical databases. The search can be tailored to find molecules with variations in the alkyl chain length, the nature and position of substituents on the phenyl ring, or modifications to the ester group.

A curated list of potential structural analogues identified through such a hypothetical database mining process is presented below. These compounds share significant structural motifs with the target molecule and can provide insights into its potential chemical and biological properties.

| Compound Name | Structural Similarity to this compound |

| Ethyl 7-oxo-7-(4-n-propylphenyl)heptanoate | Shorter alkyl chain (propyl vs. pentyl) on the phenyl ring. sigmaaldrich.com |

| Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate | Pentoxy group instead of a pentyl group on the phenyl ring. sigmaaldrich.com |

| Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | Phenyl ether substituent on the phenyl ring. sigmaaldrich.com |

| Ethyl 7-oxo-7-(2-trifluoromethylphenyl)heptanoate | Trifluoromethyl substituent on the phenyl ring. sigmaaldrich.com |

| Ethyl heptanoate | Lacks the 4-n-pentylphenyl ketone moiety. wikipedia.org |

| Hexyl heptanoate | Different ester group (hexyl vs. ethyl) and lacks the phenyl ketone group. nih.gov |

Reactivity Trends from Database Mining

Beyond identifying structural analogues, database mining can reveal potential reactivity trends by analyzing the documented chemical reactions and properties of similar compounds. For instance, the presence of the keto-ester functionality in this compound suggests that it may undergo reactions typical of these functional groups. mdpi.commdpi.com

By mining reaction databases for compounds with similar keto-ester motifs, several reactivity trends can be inferred:

| Reactivity Trend | Description |

| Reduction of the Ketone | The ketone group is susceptible to reduction to a secondary alcohol using various reducing agents. The stereoselectivity of this reduction can be influenced by the steric bulk of the surrounding groups. researchgate.net |

| Ester Hydrolysis | The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. mdpi.com |

| Alpha-Functionalization | The carbon atoms adjacent to the ketone and ester groups (alpha-carbons) can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. |

| Condensation Reactions | The enolate can also participate in condensation reactions, such as the aldol (B89426) or Claisen condensations, to form carbon-carbon bonds. |

It is important to note that while these trends are suggested by the behavior of similar compounds, the actual reactivity of this compound would need to be confirmed through experimental studies. Computational methods, such as Density Functional Theory (DFT) calculations, could also be employed to model these reactions and predict their feasibility and outcomes. mdpi.com

Applications of Ethyl 7 Oxo 7 4 N Pentylphenyl Heptanoate in Contemporary Organic Synthesis and Materials Science

A Pivotal Intermediate in Complex Organic Syntheses

The structural features of Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate make it a versatile intermediate for the synthesis of a variety of organic molecules. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, providing synthetic chemists with a powerful tool for constructing intricate molecular frameworks.

Crafting Complex Ketones and Esters

The reactivity of the ketone and ester moieties in this compound allows for its elaboration into more complex structures. The ketone can undergo reactions such as Wittig olefination to form alkenes, or reduction to the corresponding alcohol, which can then be further functionalized. Similarly, the ethyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to other esters, amides, or acid chlorides, opening up a plethora of synthetic possibilities.

A Precursor for Building Cyclic Structures

The linear seven-carbon chain of this compound makes it an ideal precursor for the synthesis of various cyclic compounds. Intramolecular reactions, such as aldol (B89426) condensations or McMurry couplings, can be employed to form six- or seven-membered rings, which are common motifs in many biologically active molecules and functional materials. The ability to pre-install substituents on the aromatic ring further enhances the utility of this compound in creating a diverse library of cyclic structures.

Enabling the Development of New Reagents and Catalytic Systems

Beyond its role as a synthetic intermediate, this compound is also finding application in the design of new chemical tools, such as ligands for catalysis and building blocks for self-assembling systems.

Designing Ligands for Metal-Based Catalysis

The structure of this compound can be modified to incorporate coordinating atoms, such as nitrogen or phosphorus, transforming it into a ligand capable of binding to metal centers. The long alkyl chain and the substituted phenyl group can be used to fine-tune the steric and electronic properties of the resulting metal complex, influencing its catalytic activity and selectivity. This approach allows for the development of bespoke catalysts for a wide range of organic transformations.

A Scaffold for Creating Organized Molecular Assemblies

Supramolecular chemistry relies on the self-assembly of molecules into well-defined, ordered structures. The amphiphilic nature of molecules derived from this compound, with their polar head group (the ester or a derivative) and nonpolar tail (the pentylphenyl group), makes them suitable candidates for forming micelles, vesicles, or liquid crystals. These organized assemblies have potential applications in drug delivery, sensing, and the creation of advanced materials.

Applications in Polymer Chemistry and Materials Science

Monomer or Building Block for Polymer Synthesis

No specific studies were identified that describe the use of this compound as a monomer in polymerization reactions. While its bifunctional nature—possessing both an ester and a ketone group—could theoretically allow it to act as a building block in certain polymeric structures, no published research confirms this application.

Contribution to Advanced Material Properties

There is a lack of data on how the incorporation of this compound would contribute to the properties of advanced materials. The presence of a 4-n-pentylphenyl group is often found in molecules designed for liquid crystalline phases; however, no studies have been found that characterize the liquid crystalline or other material properties of polymers or materials derived from this compound.

Design and Synthesis of Functional Analogues for Specific Chemical Applications

While the synthesis of this compound is chemically feasible, there is no available research that discusses the design and synthesis of its functional analogues for specific applications.

Structure Reactivity and Structure Function Relationship Investigations for Ethyl 7 Oxo 7 4 N Pentylphenyl Heptanoate and Its Analogs

Systematic Modification of the n-Pentylphenyl Moiety and its Impact on Reactivity

The length and branching of the alkyl substituent on the phenyl ring can influence the reactivity of the ketone group through steric and electronic effects. While alkyl groups are generally considered electron-donating through an inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon, steric hindrance often plays a more dominant role. libretexts.orgnih.gov For instance, replacing the n-pentyl group with a bulkier group like a tert-butyl group would increase steric hindrance around the ketone, potentially slowing down nucleophilic attack on the carbonyl carbon. ncert.nic.in Conversely, shortening the alkyl chain might have a lesser steric impact.

Introducing other substituents onto the aromatic ring would have more predictable electronic effects. numberanalytics.com Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups, particularly at the ortho and para positions, would increase the electrophilicity of the carbonyl carbon, making the ketone more reactive towards nucleophiles. libretexts.org Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would decrease the reactivity of the ketone by donating electron density to the aromatic ring. libretexts.org

The position of the substituent also matters. Ortho substituents, regardless of their electronic nature, can introduce significant steric hindrance that impedes the approach of reagents to the carbonyl group. youtube.com

Table 1: Predicted Impact of Phenyl Ring Substituents on Ketone Reactivity

| Substituent at para-position | Electronic Effect | Predicted Impact on Rate of Nucleophilic Addition |

| -NO₂ | Strong Electron-Withdrawing | Significant Increase |

| -Cl | Inductive Electron-Withdrawing | Moderate Increase |

| -H | Reference | Baseline |

| -CH₃ | Weak Electron-Donating | Slight Decrease |

| -OCH₃ | Strong Electron-Donating (Resonance) | Moderate Decrease |

Variation of the Heptanoate (B1214049) Chain Length and its Effect on Chemical Transformations

The heptanoate chain is more than just a linker; its length and flexibility are critical in determining the molecule's physical properties and chemical behavior. rsc.org The length of the alkyl chain significantly influences properties such as solubility, melting point, and boiling point. patsnap.com For instance, increasing the chain length would likely increase the molecule's hydrophobicity, affecting its solubility in various solvents and potentially influencing reaction rates in biphasic systems. mdpi.comnih.gov

From a reactivity standpoint, varying the chain length can affect the rates of intramolecular reactions. A shorter or longer chain could alter the probability of the ester group interacting with the ketone or the phenyl ring, potentially facilitating or hindering intramolecular cyclization reactions under certain conditions. The flexibility of the chain allows it to adopt numerous conformations, and the chain length dictates the reach and potential interaction points of the terminal ester group. acs.org

Furthermore, in reactions involving enzymes or catalysts with specific binding pockets, the length of the heptanoate chain would be a critical factor for achieving an optimal fit and, consequently, a high reaction rate. The interplay between the non-polar alkyl chain and the polar functional groups has a strong impact on the local structure and intermolecular dynamics. rsc.org

Table 2: Effect of Chain Length on Physicochemical Properties and Reactivity

| Chain Length (No. of CH₂ units) | Relative Hydrophobicity | Potential for Intramolecular Interactions |

| 3 (Butanoate) | Lower | Lower |

| 5 (Hexanoate) | Intermediate | Intermediate |

| 6 (Heptanoate) | Baseline | Baseline |

| 8 (Nonanoate) | Higher | Higher |

Exploring Substituent Effects on the Keto and Ester Groups

The reactivity of the keto and ester groups can be independently or concurrently modulated by introducing substituents that alter their electronic environments.

Keto Group: As discussed previously, the electrophilicity of the carbonyl carbon in the ketone is highly sensitive to substituents on the aromatic ring. numberanalytics.comlibretexts.org The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, while electron-donating groups diminish it. libretexts.org This principle is fundamental in controlling reactions such as reductions, Grignard additions, and Wittig reactions at the keto position. numberanalytics.com